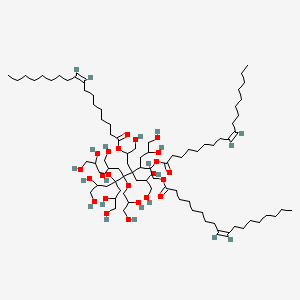
Metribuzin Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metribuzin is a pre- and post-emergence triazinone herbicide widely used in various crops. It effectively manages weeds but also poses environmental and human health risks due to its persistence and potential contamination .
Synthesis Analysis
The synthesis of Metribuzin involves several steps, including the condensation of 2-mercapto-4,6-dimethylpyrimidine with 2-chloro-4,6-dimethylpyrimidine . The resulting compound undergoes further reactions to form Metribuzin .
Molecular Structure Analysis
Metribuzin’s chemical formula is C_8H_14N_4OS . It features a triazinone ring with two methyl groups and a sulfur atom. The molecular structure contributes to its herbicidal properties .
Chemical Reactions Analysis
Metribuzin can undergo various chemical reactions, including hydrolysis , photodegradation , and oxidation . These reactions lead to the formation of three major metabolites: diketo-metribuzin (M-DK) , desamino-metribuzin (M-DA) , and desamino-diketo-metribuzin (M-DADK) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Soil and Plant Analysis
Metribuzin is a pre- and post-emergence triazinone herbicide used in a variety of crops. This herbicide is degraded in the environment into three major metabolites that have high water solubility, high to very high soil mobility, and low to moderate persistence in soil . An analytical method based on ultrasound-assisted extraction and GC-MS/MS determination has been developed for the determination of metribuzin and its main metabolites in soil and plants .
Environmental Remediation
Metribuzin is one of the most used herbicides to control certain broadleaf weeds and grassy weed species . The activity of metribuzin is due to interference with photosystem . A study has been conducted to investigate the adsorption efficiency of metribuzin using wheat straw biochar . The adsorption process showed best fit with pseudo second-order kinetic and Langmuir models, suggesting a chemisorption procedure and monolayer-type removal .
Nanotechnology Application
The retention and mobility dynamics of a metribuzin nanoformulation have been studied using classical protocols from regulatory studies . This study was conducted to understand the behavior of metribuzin nanoformulation compared to a conventional formulation .
Mechanism of Action
Target of Action
Metribuzin is a triazinone herbicide that primarily targets the photosystem II complex in plants . This complex plays a crucial role in photosynthesis, a process vital for the survival and growth of plants.
Mode of Action
Metribuzin acts by inhibiting photosynthesis in susceptible plants. It achieves this by binding to a protein of the photosystem II complex . This binding inhibits the electron transport from QA to QB, resulting in photooxidation and eventually leading to plant death .
Biochemical Pathways
The inhibition of the photosystem II complex triggers a chain of events where plant lipids and proteins are attacked and oxidized by highly reactive free radicals . As a result, chlorophyll and plant pigments are lost, causing chlorosis (loss of green in the plant) followed by plant cell drying and disintegration .
Pharmacokinetics
When applied to soil, metribuzin is readily absorbed by roots, after which translocation upward to the shoots and beyond occurs through the xylem . Metribuzin is moderately absorbed into the plant when applied foliarly, and translocation also is upward . Microbial breakdown is the main means of metribuzin degradation in the soil .
Result of Action
The result of metribuzin’s action is the death of the plant. Once susceptible plants emerge through treated soil into the sunlight, they become yellow/chlorotic, then totally brown/desiccated, after 2 to 5 days . This is due to the oxidative damage caused by the inhibition of the photosystem II complex.
Action Environment
The action of metribuzin is influenced by environmental factors. Metribuzin’s half-life in soils under optimum degradation conditions can be 14 to 28 days . Metribuzin is tightly adsorbed to organic matter and is readily leached in sandy and sandy-loam soils .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Metribuzin Isomer involves the conversion of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one to Metribuzin Isomer through a series of reactions.", "Starting Materials": [ "4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sulfuric acid (H2SO4)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one in a mixture of methanol and water.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Add hydrogen peroxide to the mixture and stir for 2 hours.", "Step 4: Acidify the mixture with sulfuric acid.", "Step 5: Extract the product with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |
CAS RN |
110109-24-5 |
Product Name |
Metribuzin Isomer |
Molecular Formula |
C2D4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





